molecular formula C11H19NO4 B8005354 (2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Cat. No.: B8005354
M. Wt: 229.27 g/mol
InChI Key: BSAYEGDCKUEPNE-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a chiral compound often used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound valuable in the preparation of various pharmaceuticals and complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural amino acids.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Deprotected amine, which can be further functionalized.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the preparation of chiral catalysts and ligands.

Biology:

  • Utilized in the synthesis of biologically active compounds, including pharmaceuticals.
  • Acts as a precursor in the synthesis of enzyme inhibitors and receptor modulators.

Medicine:

  • Involved in the development of drugs targeting specific biological pathways.
  • Used in the synthesis of prodrugs that require activation in the body.

Industry:

  • Applied in the production of fine chemicals and specialty materials.
  • Used in the development of agrochemicals and veterinary medicines.

Mechanism of Action

The mechanism of action of (2R,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid largely depends on its role as a precursor or intermediate in the synthesis of other compounds. The Boc group provides protection to the amine, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

  • (2R,5S)-1-(tert-Butoxycarbonyl)-pyrrolidine-2-carboxylic acid
  • (2R,5S)-1-(tert-Butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid
  • (2R,5S)-1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Uniqueness:

  • The presence of the methyl group at the 5-position provides unique steric and electronic properties, influencing the reactivity and selectivity of the compound in various reactions.
  • The chiral nature of the compound allows for the synthesis of enantiomerically pure products, which is crucial in the development of pharmaceuticals.

Properties

IUPAC Name

(2R,5S)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAYEGDCKUEPNE-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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